Cas no 629-04-9 (1-Bromoheptane)

1-Bromoheptane 化学的及び物理的性質
名前と識別子
-
- 1-Bromoheptane
- 1-bromo-heptane
- 1-bromo-n-heptane
- 1-heptyl bromide
- 1-n-heptylbromide
- bromoheptane
- EINECS 211-068-8
- Heptane,1-bromo
- Heptyl bromide
- n-bromoheptane
- n-Heptyl bromide
- Heptylbromide
- Heptane, 1-bromo-
- 1-Bromo heptane
- LSXKDWGTSHCFPP-UHFFFAOYSA-N
- 1bromoheptane
- bromo-heptane
- n-heptylbromide
- bromomethylhexane
- 1-heptylbromide
- 1 -bromoheptane
- 1-bromanylheptane
- PubChem3775
- KSC352Q3N
- LSXKDWGTSHCFPP-UHFFFAOYSA-
- J-504464
- 1219802-55-7
- MFCD00000273
- A834079
- BR1073
- NSC-7315
- 1-BroMoheptane--d7
- SCHEMBL116609
- D78084
- NS00035216
- 629-04-9
- 1-Bromoheptane, 99%
- FT-0607530
- InChI=1/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3
- NSC 7315
- DTXSID7022095
- NSC7315
- LS-13356
- B0598
- 1219805-66-9
- 1-BroMoheptane--d5
- CS-W017293
- EN300-19883
- AKOS000120032
- F0001-1699
- Ioxotrizoicacid
- BCP28219
- 1-Bromoheptane,98%
- Heptane, 1bromo
- nHeptyl bromide
- 1-Bromo-heptane; 1-Heptyl Bromide; Heptyl Bromide; NSC 7315; n-Heptyl Bromide
- STL282743
- DTXCID902095
-
- MDL: MFCD00000273
- インチ: 1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3
- InChIKey: LSXKDWGTSHCFPP-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 1697160
計算された属性
- せいみつぶんしりょう: 178.03600
- どういたいしつりょう: 178.035713
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 35.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.14 g/mL at 25 °C(lit.)
- ゆうかいてん: −58 °C (lit.)
- ふってん: 180 °C(lit.)
- フラッシュポイント: 華氏温度:140°f
摂氏度:60°c - 屈折率: n20/D 1.4499(lit.)
- ようかいど: 0.0066g/l
- すいようせい: 不溶性
- あんていせい: Stable. Flammable. Incompatible with oxidizing agents, strong bases.
- PSA: 0.00000
- LogP: 3.35170
- ようかいせい: エタノールやエーテルに溶け、水に溶けない。
- FEMA: 2451
1-Bromoheptane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: R36/37
- セキュリティの説明: S23-S24/25-S37/39-S26
- RTECS番号:MI8100000
-
危険物標識:
- 包装グループ:III
- 包装カテゴリ:III
- セキュリティ用語:3
- リスク用語:R36/37
- 危険レベル:3
- 包装等級:III
- ちょぞうじょうけん:冷蔵保存
- TSCA:Yes
- 危険レベル:3
1-Bromoheptane 税関データ
- 税関コード:29033036
- 税関データ:
中国税関コード:
29033036
1-Bromoheptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19883-0.1g |
1-bromoheptane |
629-04-9 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Enamine | EN300-19883-0.25g |
1-bromoheptane |
629-04-9 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038358-100g |
1-Bromoheptane |
629-04-9 | 98% | 100g |
¥39 | 2023-04-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005041-100g |
1-Bromoheptane |
629-04-9 | 98% | 100g |
¥30 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B13960-100g |
1-Bromoheptane |
629-04-9 | 95% | 100g |
¥66.0 | 2022-04-28 | |
Life Chemicals | F0001-1699-0.25g |
1-bromoheptane |
629-04-9 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0001-1699-1g |
1-bromoheptane |
629-04-9 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Life Chemicals | F0001-1699-2.5g |
1-bromoheptane |
629-04-9 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0598-25G |
1-Bromoheptane |
629-04-9 | >98.0%(GC) | 25g |
¥140.00 | 2024-04-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005041-500g |
1-Bromoheptane |
629-04-9 | 98% | 500g |
¥131 | 2024-05-22 |
1-Bromoheptane サプライヤー
1-Bromoheptane 関連文献
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1. Convenient access to readily soluble symmetrical dialkyl-substituted α-oligofuransEdward E. Korshin,Gregory M. Leitus,Michael Bendikov Org. Biomol. Chem. 2014 12 6661
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Benjamin J. Coe,Sergio Sánchez Dalton Trans. 2016 45 5210
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3. Spectroscopic studies of hydrogen bonding in donor-acceptor systemsSurjit Singh,A. S. N. Murthy,C. N. R. Rao Trans. Faraday Soc. 1966 62 1056
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Hailiang Xu,Chenglong Zhao,Qun Qian,Wei Deng,Hegui Gong Chem. Sci. 2013 4 4022
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Qian Cui,Robert P. Lemieux J. Mater. Chem. C 2013 1 1011
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Shirin Naserifar,Andreas Koschella,Thomas Heinze,Diana Bernin,Merima Hasani RSC Adv. 2023 13 18639
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Guoxin Xie,Jianbin Luo,Shuhai Liu,Dan Guo,Chenhui Zhang Soft Matter 2011 7 4453
-
Lorenzo Milli,Enrico Marchi,Nicola Castellucci,Maria Teresa Indelli,Margherita Venturi,Paola Ceroni,Claudia Tomasini RSC Adv. 2015 5 10809
-
Hamish D. Toop,Matthew D. Dun,Bryony K. Ross,Hayley M. Flanagan,Nicole M. Verrills,Jonathan C. Morris Org. Biomol. Chem. 2016 14 4605
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10. Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds and derivatized organotin compoundsJoseph W. Waggoner,Lisa S. Milstein,Mikhail Belkin,Karen L. Sutton,Joseph A. Caruso,Harry B. Fannin J. Anal. At. Spectrom. 2000 15 13
1-Bromoheptaneに関する追加情報
Chemical Profile of 1-Bromoheptane (CAS No. 629-04-9)
1-Bromoheptane, with the chemical formula C7H15Br, is a brominated alkane that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and structural properties. As a member of the bromoalkane family, it serves as a crucial intermediate in the synthesis of various fine chemicals, agrochemicals, and pharmaceuticals. The compound’s molecular structure, featuring a seven-carbon chain substituted with a bromine atom at the terminal position, makes it an attractive building block for further functionalization.
The industrial and laboratory applications of 1-Bromoheptane are vast, primarily owing to its role as a solvent and reactant in organic transformations. Its relatively high boiling point (around 163°C) and moderate solubility in organic solvents make it suitable for use in extraction processes and as a medium for facilitating reactions such as nucleophilic substitution and cross-coupling reactions. In recent years, advancements in synthetic methodologies have highlighted its utility in constructing complex molecular architectures, particularly in the development of novel therapeutic agents.
One of the most compelling aspects of 1-Bromoheptane is its involvement in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop intermediates for drugs targeting various diseases, including oncology and neurodegenerative disorders. For instance, recent studies have demonstrated its use in generating alkylated derivatives that exhibit inhibitory effects on specific enzymes implicated in cancer progression. The bromine atom’s position on the heptane chain allows for selective modifications, enabling chemists to tailor the compound’s properties for targeted applications.
The pharmaceutical industry has also explored 1-Bromoheptane as a precursor in the synthesis of antiviral and antibacterial agents. Its ability to undergo facile substitution reactions has been exploited to create libraries of compounds with potential therapeutic value. Notably, modifications at the bromine substituent can lead to derivatives with enhanced bioavailability and reduced toxicity, aligning with current trends in drug discovery that emphasize structure-activity relationships. The compound’s stability under various reaction conditions further enhances its appeal as a synthetic intermediate.
In addition to its pharmaceutical applications, 1-Bromoheptane finds utility in materials science, particularly in the preparation of polymer additives and specialty coatings. Its hydrophobic nature and compatibility with hydrocarbon-based polymers make it an effective component in formulations designed to improve material performance. Recent research has even explored its role in creating novel nanocomposites, where its molecular structure contributes to enhanced mechanical and thermal properties.
The environmental impact of using 1-Bromoheptane has also been a subject of interest. While it is not classified as a hazardous substance under current regulations, its persistence in aquatic environments raises concerns about potential ecological effects. Consequently, efforts have been made to develop greener synthetic routes that minimize waste generation and reduce environmental footprints. These initiatives align with broader industry trends toward sustainable chemistry practices.
Looking ahead, the future prospects for 1-Bromoheptane appear promising, driven by ongoing research into novel synthetic applications and its expanding role in drug development. As methodologies for molecular construction become more sophisticated, the demand for high-quality intermediates like 1-Bromoheptane is expected to grow. Collaborative efforts between academia and industry will likely lead to innovative uses that further solidify its importance in modern chemical research.
In conclusion, 1-Bromoheptane (CAS No. 629-04-9) is a multifaceted compound with significant implications across multiple sectors of chemical research and industrial applications. Its unique structural features and reactivity make it indispensable in organic synthesis, pharmaceutical development, materials science, and environmental chemistry. As new discoveries continue to emerge, the compound’s role is poised to expand even further, reinforcing its status as a cornerstone of modern chemical innovation.
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